Methyl 2-(ethylamino)heptanoate
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Overview
Description
Methyl 2-(ethylamino)heptanoate is an organic compound that belongs to the class of esters It is derived from heptanoic acid and features an ethylamino group attached to the second carbon of the heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(ethylamino)heptanoate can be synthesized through the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)heptanoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(ethylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The ethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: An ester derived from heptanoic acid, used in flavors and fragrances.
Ethyl acetate: A common ester used as a solvent and in the production of various chemicals.
Methyl butyrate: An ester with a fruity aroma, used in flavorings and perfumes.
Uniqueness
Methyl 2-(ethylamino)heptanoate is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other simple esters and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 2-(ethylamino)heptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-9(11-5-2)10(12)13-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
FQSHIHVSPWNJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NCC |
Origin of Product |
United States |
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